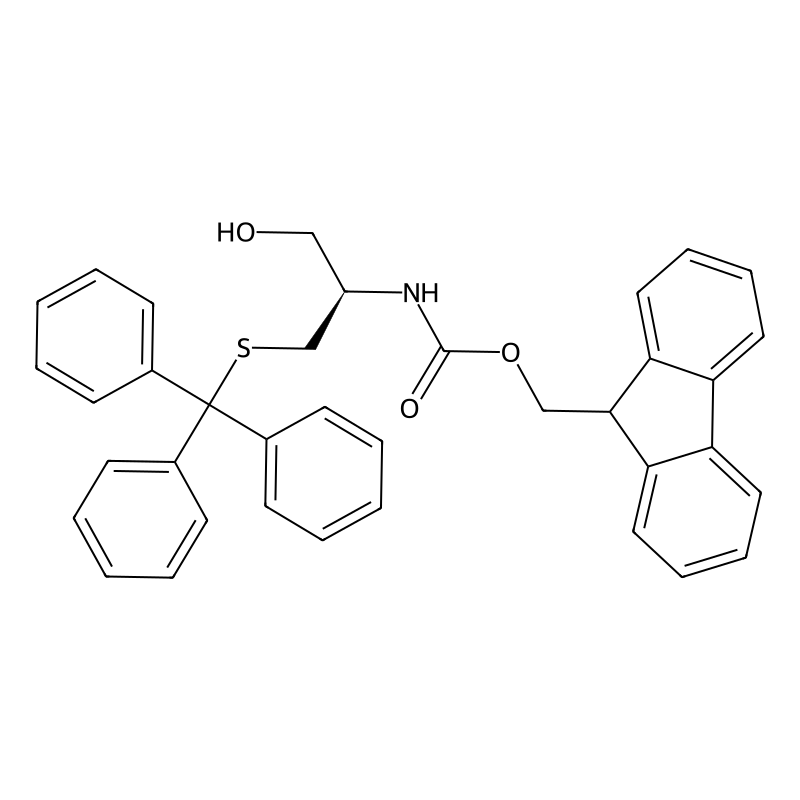

Fmoc-Cysteinol(Trt)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

- Fmoc-Cysteinol(Trt) serves as a building block for incorporating cysteine residues into peptide sequences during SPPS. The "Trt" group (trityl) protects the thiol (SH) group of cysteine, preventing unwanted side reactions during peptide chain formation.

- After peptide chain assembly, the Trt group is selectively removed using specific reagents like trifluoroacetic acid (TFA) containing scavengers, revealing the free thiol group for further manipulation or analysis.

Chemical Modifications:

- The free thiol group of Fmoc-Cysteinol(Trt)-derived cysteine residues within peptides allows for targeted chemical modifications. These modifications can introduce various functionalities, enabling researchers to:

- Study protein-protein interactions: By attaching biotin or other affinity tags to the thiol group, researchers can facilitate the purification and detection of specific protein interactions.

- Conjugate with other molecules: The thiol group can be used to attach fluorophores for visualization purposes, drugs for targeted delivery, or other biomolecules for specific research applications.

Disulfide Bond Formation:

- Cysteine residues play a crucial role in protein structure and function by forming disulfide bonds with other cysteine residues. Fmoc-Cysteinol(Trt) can be strategically incorporated into peptides to enable the formation of desired disulfide bridges during or after synthesis. This controlled formation of disulfide bonds is essential for studying protein folding, stability, and activity.

Synthesis of Specific Molecules:

- Fmoc-Cysteinol(Trt) finds application beyond peptide synthesis. Researchers utilize it in the synthesis of various molecules with specific functionalities, such as:

- Targeted drug carriers: By incorporating Fmoc-Cysteinol(Trt) into the structure of drug carriers, researchers can leverage the thiol group for conjugation with targeting moieties or controlled drug release mechanisms.

- Imaging probes: The thiol group can be used to attach contrast agents for magnetic resonance imaging (MRI) or other imaging techniques, enabling researchers to visualize specific biological processes.

Fmoc-Cysteinol(Trt), also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trityl-L-cysteine, is a protected form of the amino acid cysteine. This compound features a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a trityl (Trt) group on the thiol side chain. The Fmoc group serves as a protective moiety that can be easily removed under mild conditions, making it ideal for solid-phase peptide synthesis. The Trt group protects the thiol group of cysteine from oxidation and other unwanted reactions, thus preserving its reactivity during peptide synthesis and modifications .

- Deprotection: The Fmoc group can be removed using a base like piperidine in an aqueous solution, facilitating the coupling of this amino acid in peptide synthesis .

- Native Chemical Ligation: This compound can undergo native chemical ligation, allowing for the formation of peptide bonds between segments of peptides or proteins. The stability of the Fmoc group under oxidative conditions makes it particularly suitable for this purpose .

- Racemization: During synthesis, Fmoc-Cysteinol(Trt) can undergo racemization, which can be minimized through careful control of reaction conditions such as pH and temperature .

Cysteine and its derivatives, including Fmoc-Cysteinol(Trt), are crucial in biological systems due to their role in forming disulfide bonds, which are essential for protein structure and function. Cysteine residues can participate in redox reactions and serve as nucleophiles in enzymatic reactions. The unique properties of Fmoc-Cysteinol(Trt) make it valuable in studying these biological processes through synthetic peptides that mimic natural proteins .

The synthesis of Fmoc-Cysteinol(Trt) typically involves:

- Protection of Cysteine: Starting from cysteine, the thiol group is protected with a trityl group to form S-trityl-L-cysteine.

- Fmoc Protection: The N-terminus is then protected with the Fmoc group, usually through reaction with 9-fluorenylmethyloxycarbonyl chloride.

- Purification: The resulting compound is purified using techniques such as high-performance liquid chromatography to ensure high purity for subsequent applications .

Fmoc-Cysteinol(Trt) is widely used in:

- Peptide Synthesis: As a building block in solid-phase peptide synthesis, allowing for the incorporation of cysteine into peptides without losing its reactive thiol group during synthesis.

- Drug Development: Its derivatives are explored for therapeutic applications due to their biological activity.

- Bioconjugation: Used in creating conjugates with other biomolecules, enhancing the specificity and efficacy of drugs or probes .

Studies involving Fmoc-Cysteinol(Trt) often focus on its interactions with other biomolecules:

- Oxidative Stability: Research has shown that the presence of antioxidants can prevent degradation during peptide synthesis, indicating its susceptibility to oxidative conditions .

- Chemical Stability: Investigations into its stability under various solvent conditions have revealed insights into optimizing reaction conditions to minimize breakdown products during synthesis .

Similar compounds to Fmoc-Cysteinol(Trt) include:

Comparison TableCompound N-Terminal Protection Thiol Protection Reactivity Stability Fmoc-Cysteinol(Trt) Fmoc Trt Moderate High Fmoc-Cysteine Fmoc None High Moderate Boc-Cysteine Boc None High Moderate Acetylated Cysteine Acetyl None High Low

| Compound | N-Terminal Protection | Thiol Protection | Reactivity | Stability |

|---|---|---|---|---|

| Fmoc-Cysteinol(Trt) | Fmoc | Trt | Moderate | High |

| Fmoc-Cysteine | Fmoc | None | High | Moderate |

| Boc-Cysteine | Boc | None | High | Moderate |

| Acetylated Cysteine | Acetyl | None | High | Low |

Fmoc-Cysteinol(Trt) stands out due to its combination of mild deprotection conditions and enhanced stability against oxidation compared to other cysteine derivatives, making it particularly useful in synthetic chemistry and biochemistry applications.

The acidolytic cleavage of S-trityl protecting groups represents a fundamental mechanism in thiol protection chemistry, particularly relevant for Fmoc-Cysteinol(Trt) and related derivatives. This process involves the controlled acid-mediated removal of the trityl group from sulfur-containing amino acids under specific conditions that preserve the integrity of the target peptide [1] [2] [3].

Mechanism of Trityl Carbocation Formation

The acidolytic cleavage of S-trityl groups proceeds through a well-characterized mechanism involving carbocation formation and subsequent stabilization. The process begins with protonation of the thiol-trityl bond in the presence of trifluoroacetic acid (TFA), leading to the formation of a highly stable trityl carbocation [4] [5]. This carbocation stability is crucial for the success of the deprotection reaction, as it allows for controlled cleavage under relatively mild acidic conditions.

The stability of the trityl carbocation arises from extensive conjugation across the three phenyl rings, which effectively delocalizes the positive charge through resonance stabilization [6] [7]. This delocalization is so effective that the trityl cation can be isolated as crystalline salts, demonstrating its exceptional stability compared to other carbocations [6] [8]. The hydride ion affinity of the trityl cation is approximately 215 kcal/mol, placing it among the most stable carbocations known [9].

Protonation and Bond Cleavage Sequence

The mechanism of S-trityl deprotection involves a sequential process that begins with protonation of the sulfur-carbon bond [10] [4]. Trifluoroacetic acid acts as the proton source, creating a protonated intermediate that facilitates the heterolytic cleavage of the C-S bond [11] [12]. The electron-withdrawing nature of the protonated sulfur atom increases the electrophilicity of the adjacent carbon, promoting carbocation formation.

The formation of the trityl carbocation is thermodynamically favored due to the extensive resonance stabilization provided by the three phenyl rings [4] [5]. This stabilization allows the reaction to proceed under relatively mild acidic conditions, typically using 95% TFA at room temperature for periods ranging from 1 to 3 hours [1] [3] [13].

Role of Scavenging Agents

The success of S-trityl deprotection depends critically on the presence of appropriate scavenging agents that prevent the reversible reattachment of the trityl group to the liberated thiol [1] [3] [14]. Triethylsilane (TIS) is the most commonly employed scavenger, functioning through its ability to quench trityl carbocations by converting them to the stable triphenylmethane via hydride transfer [11] [15].

The mechanism of TIS-mediated scavenging involves the nucleophilic attack of the silane on the trityl carbocation, resulting in the irreversible formation of triphenylmethane and a silyl cation [7]. This process effectively drives the deprotection reaction to completion by preventing the back-reaction that would otherwise regenerate the protected cysteine derivative [3] [14].

Alternative scavenging agents include ethanedithiol (EDT), which operates through a different mechanism involving thiol-disulfide exchange reactions [3] [11]. EDT is particularly effective for peptides containing multiple cysteine residues, as it helps maintain the reduced state of the liberated thiols and prevents unwanted oxidation reactions [3] [16].

Reaction Conditions and Optimization

The optimal conditions for S-trityl deprotection require careful balance of acid concentration, scavenger levels, and reaction time [1] [3] [11]. Standard conditions typically employ 95% TFA with 1-5% TIS and 2.5% water at room temperature [1] [17]. The water content is crucial for trapping carbocations and preventing side reactions, while the TIS concentration must be sufficient to ensure complete scavenging of trityl cations [11].

Temperature effects on the deprotection reaction are significant, with elevated temperatures generally increasing the rate of carbocation formation but also promoting unwanted side reactions [11]. Room temperature conditions are preferred for most applications, although some particularly stable trityl derivatives may require slightly elevated temperatures or extended reaction times.

| Deprotection Condition | Reaction Time | Mechanism | Advantages | Limitations |

|---|---|---|---|---|

| TFA (95%) | 1-3 hours | Acidolytic cleavage | Standard procedure | Reversible reaction |

| TFA (95%) + TIS (1-5%) | 30-60 minutes | Acidolytic + scavenging | Complete deprotection | Requires scavengers |

| TFA (95%) + EDT (5%) | 1-2 hours | Acidolytic + scavenging | Prevents reattachment | Strong odor |

| TFA (50%) in DCM | 30 minutes | Acidolytic cleavage | Moderate conditions | Partial deprotection |

Solvent Effects and Reaction Environment

The choice of solvent significantly influences the efficiency of S-trityl deprotection [18] [19]. Dichloromethane is commonly employed as a co-solvent with TFA, as it provides better solubility for organic substrates while maintaining the acidic environment necessary for carbocation formation [20] [18]. The solvent system must be carefully optimized to ensure complete dissolution of the peptide substrate while maintaining the activity of the deprotection reagents.

The reaction environment must be maintained under anhydrous conditions to prevent hydrolysis of the TFA and to ensure optimal scavenging efficiency [3] [11]. Moisture can interfere with the carbocation scavenging process and lead to incomplete deprotection or unwanted side reactions.

Orthogonal Protection Strategies with Mmt/Acm Groups

Orthogonal protection strategies represent a sophisticated approach to thiol protection chemistry, allowing for the selective and sequential removal of different protecting groups under distinct reaction conditions. The combination of 4-methoxytrityl (Mmt) and acetamidomethyl (Acm) groups provides a powerful orthogonal system for the synthesis of complex peptides containing multiple disulfide bonds [21] [22] [23].

Principles of Orthogonal Protection

The concept of orthogonal protection relies on the use of protecting groups that can be removed under mutually exclusive conditions [22] [24]. In the context of thiol protection, this allows for the selective exposure of specific cysteine residues while maintaining protection of others, enabling precise control over disulfide bond formation patterns [21] [25].

The Mmt/Acm orthogonal system exploits the differential acid lability of these protecting groups [21] [26]. The Mmt group is highly acid-labile and can be removed with dilute TFA (1-2%) in dichloromethane, while the Acm group is stable under these conditions and requires oxidative removal with iodine or other oxidizing agents [21] [27].

4-Methoxytrityl (Mmt) Group Characteristics

The 4-methoxytrityl group represents a modified trityl system with enhanced acid lability due to the electron-donating methoxy substituent [26] [28]. This modification significantly increases the stability of the corresponding carbocation through resonance donation from the methoxy group, allowing for deprotection under much milder acidic conditions than the parent trityl group [26] [29].

The enhanced acid lability of the Mmt group is quantified by its stability profile under various conditions. At pH 7.4, the Mmt group shows a half-life of 4-8 hours, while at pH 5.0, the half-life decreases to less than 1 hour [5] [30]. This pH-dependent stability makes the Mmt group particularly suitable for applications requiring controlled deprotection kinetics.

Deprotection of the Mmt group typically requires 1-2% TFA in dichloromethane with triethylsilane as a scavenger [26] [31]. The reaction proceeds rapidly at room temperature, usually requiring only 5-10 minutes for complete deprotection [26]. The mild conditions required for Mmt removal make it compatible with a wide range of other protecting groups commonly used in peptide synthesis.

Acetamidomethyl (Acm) Group Properties

The acetamidomethyl group represents a fundamentally different approach to thiol protection, relying on oxidative rather than acidolytic removal [21] [32] [27]. This group is characterized by exceptional stability under both acidic and basic conditions, making it an ideal complement to acid-labile protecting groups in orthogonal strategies [33] [21].

The Acm group can be removed through treatment with iodine in various solvents, including acetic acid, methanol, or water [34] [27]. The mechanism involves oxidative cleavage of the N-S bond, with simultaneous formation of disulfide bonds between the liberated cysteine residues [32] [27]. This dual functionality makes Acm particularly valuable for peptides requiring specific disulfide connectivity patterns.

Alternative methods for Acm removal include the use of heavy metal salts such as mercury(II) acetate or silver(I) salts [33] [35]. These methods offer advantages in terms of reaction selectivity and can be performed under milder conditions than iodine oxidation [35] [32].

Sequential Deprotection Protocols

The implementation of Mmt/Acm orthogonal protection requires carefully designed sequential deprotection protocols that maintain the integrity of the peptide backbone while selectively exposing cysteine residues [21] [26]. The typical protocol begins with the selective removal of Mmt groups using dilute TFA, followed by disulfide bond formation between the exposed cysteine residues.

The first deprotection step employs 1-2% TFA in dichloromethane with 5% triethylsilane for 5-10 minutes at room temperature [26]. This treatment selectively removes Mmt groups while leaving Acm groups intact, allowing for the formation of the first disulfide bond through air oxidation or treatment with mild oxidizing agents.

The second deprotection step involves the removal of Acm groups using iodine in 80% acetic acid or methanol [27]. This treatment simultaneously removes the Acm groups and promotes disulfide bond formation between the newly exposed cysteine residues [34]. The reaction typically requires 30-60 minutes at room temperature and can be monitored by the disappearance of the characteristic yellow color of iodine.

| Protection Strategy | First Deprotection | Second Deprotection | Applications | Advantages |

|---|---|---|---|---|

| Mmt + Acm | TFA (1-2%) | Iodine | Two disulfide bonds | Selective deprotection |

| Trt + Acm | TFA (95%) | Iodine | Two disulfide bonds | Well established |

| Mmt + Mob | TFA (1-2%) | TFA + TIS + heat | Two disulfide bonds | Selective + moderate |

Applications in Complex Peptide Synthesis

The Mmt/Acm orthogonal protection system has been successfully applied to the synthesis of numerous complex peptides containing multiple disulfide bonds [21] [23]. Conotoxins, which typically contain two or three disulfide bonds, represent an important class of peptides that benefit from this orthogonal approach [21].

The synthesis of conotoxins using Mmt/Acm protection typically yields target products in 20-30% overall yield, representing a significant improvement over non-selective oxidation methods [21]. The regioselective formation of disulfide bonds eliminates the need for complex purification protocols and reduces the formation of misfolded products.

Recent applications have extended this methodology to the synthesis of conotoxins containing three disulfide bonds using a triple orthogonal protection strategy combining Mmt, Acm, and 4-methoxybenzyl (Mob) groups [21]. This approach enables the sequential formation of three distinct disulfide bonds with precise control over connectivity patterns.

Optimization of Reaction Conditions

The success of Mmt/Acm orthogonal protection depends critically on the optimization of reaction conditions for each deprotection step [26] [27]. The Mmt deprotection step requires careful control of acid concentration to ensure complete removal while avoiding degradation of acid-sensitive amino acids.

Temperature control is particularly important for the Mmt deprotection step, as elevated temperatures can lead to premature removal of other acid-labile protecting groups [26]. Room temperature conditions are generally preferred, although some peptides may require slightly elevated temperatures (40°C) for complete deprotection [21].

The iodine-mediated removal of Acm groups requires optimization of oxidant concentration and reaction time to achieve quantitative deprotection while minimizing side reactions [27]. Typically, 2.5 equivalents of iodine per Acm group are employed, with reaction times ranging from 30 minutes to 2 hours depending on the peptide sequence [34] [27].

Stability Profiles Under Various Deprotection Conditions

Understanding the stability profiles of thiol protecting groups under different deprotection conditions is essential for the rational design of peptide synthesis strategies. The stability of protecting groups depends on multiple factors including pH, temperature, solvent systems, and the presence of various chemical reagents [5] [36] [30].

pH-Dependent Stability Patterns

The pH-dependent stability of thiol protecting groups shows distinct patterns that reflect their underlying deprotection mechanisms [5] [36] [30]. Trityl-based protecting groups exhibit characteristic acid-labile behavior, with stability decreasing dramatically as pH values fall below their threshold levels [5] [30].

For the parent trityl group, stability is maintained at pH values above 7.0, with a half-life exceeding 24 hours at pH 7.4 [5]. However, as the pH decreases to 5.0, the half-life drops to 1-3 hours, reflecting the increased protonation of the thiol-trityl bond and subsequent carbocation formation [5] [30].

The 4-methoxytrityl group shows enhanced acid lability compared to the parent trityl system [5] [30]. At pH 7.4, the Mmt group has a half-life of 4-8 hours, while at pH 5.0, the half-life is reduced to less than 1 hour [5]. This enhanced lability is attributed to the electron-donating properties of the methoxy substituent, which stabilizes the resulting carbocation through resonance donation [30] [29].

Dimethoxytrityl (DMTr) groups exhibit even greater acid lability, with half-lives of 2-4 hours at pH 7.4 and less than 30 minutes at pH 5.0 [5]. The presence of two methoxy groups provides additional carbocation stabilization, resulting in more facile deprotection under mild acidic conditions [5] [30].

Temperature Effects on Stability

Temperature plays a crucial role in determining the stability of thiol protecting groups and can significantly influence the kinetics of deprotection reactions [11] [5]. Elevated temperatures generally accelerate the rate of carbocation formation for trityl-based protecting groups, but can also promote unwanted side reactions.

Studies on the temperature dependence of trityl deprotection have shown that increasing the temperature from 25°C to 40°C can reduce the half-life of the deprotection reaction by approximately 50% [11]. However, this acceleration comes at the cost of increased side product formation, particularly S-tert-butylation of liberated cysteine residues [11].

The optimal temperature for most trityl deprotections is room temperature (25°C), which provides a good balance between reaction rate and selectivity [11]. Lower temperatures can be employed for particularly sensitive peptides, although this may require extended reaction times or higher acid concentrations [11].

Solvent System Influences

The choice of solvent system significantly affects the stability and deprotection kinetics of thiol protecting groups [18] [19]. Dichloromethane is commonly employed as a co-solvent with TFA due to its ability to solubilize organic substrates while maintaining the acidic environment necessary for deprotection [20] [18].

The stability of trityl groups in different solvent systems follows the order: TFA > TFA/DCM > TFA/H2O, reflecting the influence of solvent polarity on carbocation stability [18] [19]. More polar solvents tend to stabilize carbocations through solvation effects, while less polar solvents may require higher acid concentrations for effective deprotection [18].

Protic solvents such as alcohols can interfere with trityl deprotection by competing with the intended scavenging agents [18]. Water content must be carefully controlled, as excessive moisture can lead to hydrolysis of TFA and reduced deprotection efficiency [11].

Comparative Stability Analysis

A comprehensive analysis of thiol protecting group stability reveals distinct patterns that can guide the selection of appropriate protecting groups for specific applications [36] [30]. The stability hierarchy under acidic conditions follows the order: tert-butyl > diphenylmethyl > acetamidomethyl > trityl > 4-methoxytrityl > dimethoxytrityl [36].

| Protecting Group | Stability to TFA (95%) | Stability to TFA (1-2%) | Half-life at pH 5.0 | Half-life at pH 7.4 |

|---|---|---|---|---|

| Trityl (Trt) | Labile | Stable | 1-3 hours | >24 hours |

| 4-Methoxytrityl (Mmt) | Highly labile | Labile | <1 hour | 4-8 hours |

| Dimethoxytrityl (DMTr) | Highly labile | Highly labile | <30 minutes | 2-4 hours |

| Acetamidomethyl (Acm) | Stable | Stable | >72 hours | >72 hours |

| tert-Butyl (tBu) | Stable | Stable | >72 hours | >72 hours |

Stability Under Oxidative Conditions

The stability of thiol protecting groups under oxidative conditions presents a different set of considerations compared to acidic deprotection [34] [27]. Groups such as acetamidomethyl and 4-methoxybenzyl are specifically designed to be removed under oxidative conditions, making them stable under acidic treatments [34] [32].

Iodine-mediated oxidation represents the most common method for removing oxidatively labile protecting groups [34] [27]. The reaction proceeds through the formation of a disulfide intermediate, followed by elimination of the protecting group and formation of intermolecular disulfide bonds [34].

The kinetics of oxidative deprotection depend on the nature of the protecting group and the oxidizing conditions employed [27]. Acetamidomethyl groups typically require 30-60 minutes for complete removal with iodine in acetic acid, while 4-methoxybenzyl groups may require extended reaction times or elevated temperatures [34] [27].

Stability in the Presence of Scavengers

The presence of scavenging agents significantly influences the stability profiles of thiol protecting groups by preventing reversible reattachment reactions [11] [15]. Triethylsilane is the most commonly employed scavenger and is highly effective at quenching trityl carbocations [11] [15].

The effectiveness of different scavengers varies depending on their mechanism of action and reactivity toward carbocations [11]. Thioether-based scavengers such as dimethyl sulfide and thioanisole operate through nucleophilic attack on carbocations, while silane-based scavengers function through hydride transfer mechanisms [11] [15].

The optimal scavenger concentration depends on the nature of the protecting group and the reaction conditions employed [11]. Insufficient scavenger levels can lead to incomplete deprotection due to reversible reattachment, while excessive scavenger concentrations may interfere with other aspects of the synthesis [11].

Practical Implications for Peptide Synthesis

The stability profiles of thiol protecting groups have important practical implications for peptide synthesis strategies [16] [37]. The choice of protecting group must consider not only the intended deprotection conditions but also the stability requirements during the synthesis sequence [16].

For peptides containing multiple cysteine residues, the use of orthogonal protecting groups with complementary stability profiles enables precise control over disulfide bond formation patterns [21] [25]. The timing of deprotection steps must be carefully planned to avoid premature removal of protecting groups during the synthesis sequence [16].